Tos-PEG13-Tos
CAS No.: 1456708-45-4
Cat. No.: VC2849263
Molecular Formula: C38H62O17S2
Molecular Weight: 855 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1456708-45-4 |
---|---|
Molecular Formula | C38H62O17S2 |
Molecular Weight | 855 g/mol |
IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C38H62O17S2/c1-35-3-7-37(8-4-35)56(39,40)54-33-31-52-29-27-50-25-23-48-21-19-46-17-15-44-13-11-43-12-14-45-16-18-47-20-22-49-24-26-51-28-30-53-32-34-55-57(41,42)38-9-5-36(2)6-10-38/h3-10H,11-34H2,1-2H3 |
Standard InChI Key | BFOYNTMRQQIZSP-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C |
Introduction
Chemical Structure and Properties
Tos-PEG13-Tos consists of a polyethylene glycol chain with 13 ethylene oxide units, terminated on both ends with tosyl (p-toluenesulfonyl) groups. The structure provides a balance between hydrophilicity from the PEG backbone and reactivity from the tosyl functional groups.
Molecular Identification
The compound is identified by the following properties:
Property | Value |
---|---|
Chemical Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
CAS Number | 1456708-45-4 |
Molecular Formula | C38H62O17S2 |
Molecular Weight | 855.036 Da |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C |
The molecular structure features a PEG chain of precisely defined length (13 ethylene glycol units) with tosyl groups at both termini . This defined structure is critical for applications requiring precise spacing between functional groups.
Physical Properties
Tos-PEG13-Tos exhibits physical properties that make it valuable for various applications:
Property | Characteristic |
---|---|
Appearance | Solid at room temperature |
Solubility | Enhanced solubility in aqueous media due to the hydrophilic PEG spacer |
Storage Temperature | Recommended at -20°C for optimal stability |
Shelf Life | Stable for extended periods when stored properly |
The hydrophilic PEG spacer significantly enhances the compound's solubility in aqueous media, which is particularly advantageous for biological applications . This property allows Tos-PEG13-Tos to serve as an effective linker for hydrophobic molecules, improving their compatibility with aqueous environments.
Synthesis and Production Methods
The synthesis of Tos-PEG13-Tos involves specific chemical procedures to ensure high purity and defined structure.
Synthetic Pathway
The primary synthetic route for producing Tos-PEG13-Tos involves the reaction of polyethylene glycol with tosyl chloride in the presence of a suitable base. This reaction transforms the hydroxyl groups at both ends of the PEG chain into tosylate groups:
-
Starting with PEG13 (dodecaethylene glycol)
-
Reaction with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base, typically pyridine
-
Formation of tosyl ester linkages at both termini
-
Purification by chromatographic methods to obtain high-purity product
This synthetic approach allows for precise control over the length of the PEG chain and ensures the formation of tosylate groups at both termini. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of PEG act as nucleophiles to attack the electrophilic sulfur atom of tosyl chloride.
Manufacturing Considerations
Commercial production of Tos-PEG13-Tos requires careful consideration of reaction conditions to ensure high purity and yield:
Parameter | Consideration |
---|---|
Reaction Temperature | Controlled to prevent side reactions |
Solvent Selection | Typically anhydrous solvents to prevent hydrolysis |
Base Selection | Pyridine commonly used to facilitate the reaction |
Purification | Column chromatography with gradient elution |
Quality Control | HPLC analysis to confirm purity ≥95% |
These manufacturing considerations are essential for producing Tos-PEG13-Tos with the required specifications for research and pharmaceutical applications. The high purity standard (≥95%) is necessary for applications in drug delivery and bioconjugation .
Chemical Reactivity
The chemical reactivity of Tos-PEG13-Tos is primarily determined by the tosyl groups, which serve as excellent leaving groups in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
Tosyl groups are excellent leaving groups for nucleophilic substitution reactions due to the stabilization of the negative charge by the sulfonate group . This property makes Tos-PEG13-Tos particularly valuable for conjugation reactions with various nucleophiles:
Nucleophile | Product | Application |
---|---|---|
Thiols (R-SH) | Thioether-PEG13-Thioether | Protein conjugation, crosslinking |
Amines (R-NH2) | Amino-PEG13-Amino | Peptide modification, surface functionalization |
Alcohols (R-OH) | Ether-PEG13-Ether | Synthesis of complex PEG derivatives |
Azides (N3-) | Azido-PEG13-Azido | Click chemistry precursors |
The tosyl groups can be readily replaced by various nucleophiles through SN2 reactions, which proceed with inversion of configuration at the carbon center . This stereochemical outcome is important for applications requiring specific spatial arrangements of the resulting conjugates.
Leaving Group Capability
The tosyl (p-toluenesulfonate) group is recognized as one of the best leaving groups in organic chemistry due to the ability of the sulfonate to stabilize negative charge through resonance . In Tos-PEG13-Tos, this property is leveraged to facilitate efficient displacement reactions:
-
The negative charge that develops during nucleophilic substitution is stabilized by delocalization across the sulfonate group
-
The tosylate anion is a weak nucleophile, minimizing unwanted side reactions
-
The leaving group ability is superior to halides (Cl, Br, I), making tosylates reactive under milder conditions
These properties make Tos-PEG13-Tos particularly valuable for controlled coupling reactions in biochemical and pharmaceutical applications where selective and efficient conjugation is required.
Applications in Research and Industry
Tos-PEG13-Tos has found wide-ranging applications in both research and industrial settings, particularly in pharmaceutical development and bioconjugation technologies.
Bioconjugation Applications
The bifunctional nature of Tos-PEG13-Tos makes it an excellent linker for connecting various biomolecules:
Application | Description | Advantage |
---|---|---|
Protein PEGylation | Attachment of PEG chains to therapeutic proteins | Increased circulation time, reduced immunogenicity |
Antibody-Drug Conjugates | Linking cytotoxic drugs to targeted antibodies | Controlled drug delivery to specific cells |
Crosslinking Agents | Connecting two biomolecules through PEG spacer | Defined spacing with flexible linkage |
Surface Modification | Functionalizing surfaces with biomolecules | Reduced non-specific binding, improved biocompatibility |
These applications leverage the ability of Tos-PEG13-Tos to undergo nucleophilic substitution with various functional groups present in biomolecules, such as thiols in cysteine residues and amines in lysine residues .
Drug Delivery Systems
The hydrophilic PEG spacer in Tos-PEG13-Tos contributes to the development of advanced drug delivery systems:
-
Enhances the aqueous solubility of conjugated drugs
-
Provides steric protection from enzymatic degradation
-
Reduces immunogenicity of protein therapeutics
-
Prolongs circulation time in vivo due to reduced renal clearance
These properties make Tos-PEG13-Tos particularly valuable for developing "stealth" nanoparticles, liposomes, and other drug carriers that can evade immune recognition and extend the half-life of therapeutic agents in the bloodstream.
Polymer Science Applications
Beyond biomedical applications, Tos-PEG13-Tos serves as a valuable building block in polymer science:
-
Synthesis of block copolymers through controlled polymerization
-
Development of hydrogels with defined crosslinking density
-
Creation of dendrimers and other complex macromolecular architectures
-
Surface modification of materials to improve wettability and biocompatibility
The defined length of the PEG13 spacer provides precise control over the physical properties of the resulting materials, making Tos-PEG13-Tos valuable for applications requiring well-characterized polymeric systems.
Comparison with Similar Compounds
To better understand the unique properties of Tos-PEG13-Tos, it is instructive to compare it with related compounds.
Comparison with Other Tos-PEG-Tos Derivatives
Tos-PEG13-Tos belongs to a family of similar compounds with varying PEG chain lengths:
Compound | Molecular Weight (g/mol) | Number of PEG Units | Applications |
---|---|---|---|
Tos-PEG3-Tos | 414.49 | 3 | Short-range crosslinking, small molecule conjugation |
Tos-PEG4-Tos | 458.54 | 4 | Peptide modification, short spacers |
Tos-PEG8-Tos | 634.75 | 8 | Medium-range spacing in bioconjugates |
Tos-PEG13-Tos | 855.02 | 13 | Protein conjugation, nanoparticle surface modification |
Tos-PEG22-Tos | 1251.49 | 22 | Long-range spacing, enhanced solubility for large biomolecules |
The choice of PEG chain length affects properties such as water solubility, flexibility, and the spatial separation between conjugated molecules . Tos-PEG13-Tos offers a balance between these properties, making it suitable for a wide range of applications.
Comparison with Mono-functional PEG Derivatives
Tos-PEG13-Tos differs significantly from mono-functional PEG derivatives such as PEG13-Tos:
Feature | Tos-PEG13-Tos | PEG13-Tos |
---|---|---|
Functional Groups | Two tosyl groups | One tosyl group, one hydroxyl group |
Molecular Weight | 855.02 g/mol | 700.83 g/mol |
Applications | Crosslinking, bifunctional conjugation | End-functionalization, monovalent conjugation |
Reactivity | Symmetric reactivity at both ends | Differential reactivity (tosyl vs. hydroxyl) |
PEG13-Tos contains a hydroxyl group and a tosyl group, making it useful for specific applications where only one end needs to be reactive. In contrast, Tos-PEG13-Tos offers symmetrical reactivity, making it suitable for applications requiring bifunctional conjugation or crosslinking.
Comparison with Other Bifunctional PEG Derivatives
Tos-PEG13-Tos can be compared with other bifunctional PEG derivatives bearing different functional groups:
The choice of functional groups depends on the specific requirements of the application, including selectivity for particular nucleophiles, stability under reaction conditions, and compatibility with the biological system .
Recent Research and Developments
Recent research has expanded the applications of Tos-PEG13-Tos in various fields, highlighting its versatility and importance in contemporary chemical and pharmaceutical research.
Advanced Drug Delivery Systems
Recent studies have utilized Tos-PEG13-Tos in the development of novel drug delivery platforms:
-
Incorporation into liposomal formulations to enhance drug encapsulation and targeting
-
Development of PEGylated nanoparticles with improved biodistribution profiles
-
Creation of stimuli-responsive drug carriers that release their payload under specific conditions
-
Formation of multi-functional conjugates for combination therapy approaches
These advanced applications leverage the ability of Tos-PEG13-Tos to undergo controlled modification at both termini, allowing for the creation of complex drug delivery architectures with enhanced therapeutic properties.
Bioconjugation Techniques
Innovations in bioconjugation chemistry have expanded the utility of Tos-PEG13-Tos:
-
Site-specific protein modification using engineered cysteine residues
-
Development of chemoenzymatic approaches for selective conjugation
-
Application of click chemistry methodologies for orthogonal bioconjugation
-
Creation of multi-component bioconjugates through sequential reactions
These techniques enable the precise control of the conjugation site and stoichiometry, which is crucial for maintaining the biological activity of conjugated proteins and optimizing the pharmacokinetic properties of the resulting conjugates.
The tosyl groups in Tos-PEG13-Tos are susceptible to hydrolysis under basic conditions or in the presence of water, especially at elevated temperatures. Therefore, proper storage and handling are crucial to maintain the compound's reactivity and purity for research and pharmaceutical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume